molecular formula C16H23NO6 B7111782 N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide

N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide

Cat. No.: B7111782
M. Wt: 325.36 g/mol
InChI Key: PIQFJXBNVIEPFT-UHFFFAOYSA-N
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Description

N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide is a complex organic compound with a unique structure that includes a dioxolane ring, a hydroxypropyl group, and a dimethoxy-methylbenzamide moiety

Properties

IUPAC Name

N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-10-13(20-2)6-11(7-14(10)21-3)16(19)17-12(9-18)8-15-22-4-5-23-15/h6-7,12,15,18H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQFJXBNVIEPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NC(CC2OCCO2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the dioxolane ring, followed by the introduction of the hydroxypropyl group. The final step involves the coupling of this intermediate with 3,5-dimethoxy-4-methylbenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biochemical probes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the benzamide moiety can interact with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxybenzamide
  • N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-4-methylbenzamide

Uniqueness

N-[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]-3,5-dimethoxy-4-methylbenzamide is unique due to the presence of both the dioxolane ring and the dimethoxy-methylbenzamide moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.

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